N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide
Description
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is a synthetic organic compound featuring a phenyl ring substituted with a 4-ethylpiperazine group at the para position and an isopropyloxy (propan-2-yloxy) group at the ortho position. The formamide functional group (-NHC(O)H) is directly attached to the phenyl ring.
The ethylpiperazine moiety enhances solubility in polar solvents and may contribute to receptor-binding affinity in pharmacological contexts.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H25N3O2/c1-4-18-7-9-19(10-8-18)14-5-6-15(17-12-20)16(11-14)21-13(2)3/h5-6,11-13H,4,7-10H2,1-3H3,(H,17,20) |
InChI Key |
DMYWMWZUARARMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)NC=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple steps. One common route starts with the preparation of 4-(4-ethylpiperazin-1-yl)phenol, which is then reacted with isopropyl bromide to introduce the isopropoxy group. The final step involves the formylation of the phenyl ring to introduce the formamide group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used but often include substituted piperazine derivatives.
Scientific Research Applications
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Compound A : N-[4-(4-formamido-3-methyl-phenyl)-2-methyl-phenyl]formamide ()
- Key Differences :
- Replaces the ethylpiperazine and isopropyloxy groups with methyl and formamide substituents.
- Lacks heterocyclic moieties (e.g., piperazine), reducing hydrogen-bond acceptor capacity.
- Impact :
Compound B : N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT, )
- Key Differences: Contains a nitro-furyl-thiazole scaffold instead of a substituted phenyl ring.
- This difference may reduce toxicity risks in the latter .
Compound C : Pyrrolidine- and triazine-containing derivatives ()
- Key Differences: Features triazine and pyrrolidine rings, introducing multiple hydrogen-bond donors/acceptors.
- Impact :
Computational and Experimental Insights
- Electrostatic Potential Analysis: Using Multiwfn (), the target compound exhibits strong electron-deficient regions near the formamide group, facilitating hydrogen-bond donor interactions. In contrast, FANFT’s nitro group creates a polarized electrostatic surface, enhancing electrophilic attack susceptibility .
- Noncovalent Interactions: NCI (Noncovalent Interaction) plots () reveal that the ethylpiperazine in the target compound participates in weak van der Waals interactions, while the isopropyloxy group contributes to steric shielding. This contrasts with Compound A’s methyl groups, which primarily engage in hydrophobic interactions .
Research Findings and Implications
Metabolic Stability :
Unlike FANFT, the target compound lacks nitro groups, suggesting a lower likelihood of bioactivation into reactive intermediates. This could translate to improved safety profiles in drug development .Synthetic Accessibility : The ethylpiperazine and isopropyloxy groups may complicate synthesis compared to simpler analogs like Compound A. SHELX-based crystallography () could aid in resolving structural ambiguities during characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
